1-Methyl-7-chloropyrrolo[1,2-A]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
7-chloro-1-methylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H7ClN2/c1-6-8-4-7(9)5-11(8)3-2-10-6/h2-5H,1H3 |
InChI Key |
LGUGZXCULOTQOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=CC(=C2)Cl |
Origin of Product |
United States |
Biological Activities and Pharmacological Spectrum of Pyrrolo 1,2 a Pyrazine Compounds
Enzymatic Inhibition Studies
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair processes. ekb.eg Their inhibition is a key therapeutic strategy in oncology, especially for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. prolynxinc.com Research into novel PARP inhibitors has explored various heterocyclic systems.
One such exploration led to the development of a library of 2-substituted pyrrolo[1,2-b]pyridazine (B13699388) derivatives, a scaffold closely related to pyrrolo[1,2-a]pyrazines. nih.govresearchgate.net Structure-activity relationship (SAR) studies within this series identified compounds with potent and selective activity against PARP-1 over PARP-2. nih.gov The most potent compounds, 15a and 15b , demonstrated significant inhibitory action. nih.govresearchgate.net Compound 15b also showed robust antiproliferative effects in cancer cell lines deficient in BRCA1 and BRCA2, highlighting its potential as a targeted cancer therapeutic. nih.govresearchgate.net
Table 1: PARP Inhibition by Pyrrolo[1,2-b]pyridazine Derivatives
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-2/PARP-1) |
|---|---|---|---|
| 15a | 1.8 | 52.8 | ~29-fold |
| 15b | 4.3 | 21.3 | ~5-fold |
Data sourced from studies on 2-substituted pyrrolo[1,2-b]pyridazine derivatives. nih.gov
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. nih.gov The pyrrolopyrazine core has been identified as a valuable scaffold for developing kinase inhibitors. Specifically, derivatives of 5H-pyrrolo[2,3-b]pyrazine have shown significant activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). researchgate.netdntb.gov.uapreprints.org
FGFRs are receptor tyrosine kinases whose abnormal signaling can drive tumorigenesis. researchgate.netnih.gov A research initiative starting from a hit compound in a c-Met inhibitor project led to the discovery of a novel series of pyrrolo[2,3-b]pyrazine FGFR inhibitors. preprints.org Through chemical optimization and exploration of the scaffold, compounds with potent enzymatic inhibition of FGFR1 were identified. nih.gov The development of these inhibitors was guided by structure-based design, including co-crystal structures with the target enzyme. dntb.gov.ua
Table 2: FGFR1 Inhibition by Pyrrolo[2,3-b]pyrazine Derivatives
| Compound | Structure Modification | FGFR1 Inhibition @ 10 µM | FGFR1 IC₅₀ (nM) |
|---|---|---|---|
| 4 | Hit Compound | 87.8% | 1800 |
| AZD4547 | Reference Inhibitor | N/A | 1.8 |
Data represents a selection of compounds from a study on 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR inhibitors. nih.gov
β-Secretase 1 (BACE-1) is an aspartyl protease that plays a critical role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's disease patients. nih.govnih.gov Inhibition of BACE-1 is therefore a primary therapeutic target for Alzheimer's disease. researchgate.net
The development of BACE-1 inhibitors has been challenging, with many candidates facing issues related to brain penetration and off-target effects. nih.govvjdementia.com While potent BACE-1 inhibitors have been developed from various chemical classes, including heteroaryl-fused piperazines and pyrrolyl 2-aminopyridines, specific data on pyrrolo[1,2-a]pyrazine (B1600676) derivatives as BACE-1 inhibitors is not extensively documented in the provided literature. nih.govnih.gov Research has focused on creating inhibitors that can effectively cross the blood-brain barrier and selectively interact with the catalytic aspartic acid residues (Asp32 and Asp228) in the BACE-1 active site. nih.gov The ultimate goal is to reduce Aβ production in the brain safely and effectively. researchgate.netvjdementia.com
The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene expression. nih.govstrath.ac.uk They have emerged as promising targets for cancer and inflammatory diseases. nih.govmdpi.com
The pyrrolo[1,2-a]pyrazine scaffold has been successfully incorporated into potent BET inhibitors. In one study, an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment was used to generate a series of highly potent and selective BET bromodomain inhibitors. nih.gov Optimization of this series led to the discovery of compound 38 , which demonstrated excellent selectivity for the BET family over other bromodomains, such as EP300. nih.gov This compound showed significant tumor growth inhibition in preclinical models. nih.gov Other related scaffolds, like pyrrolopyridones, have also been optimized to create conformationally constrained BET inhibitors with efficacy in in vivo tumor models. researchgate.net
Table 3: BET Bromodomain Inhibition Profile
| Compound | Target | IC₅₀ (nM) | Selectivity vs. EP300 |
|---|---|---|---|
| 38 | BRD4(1) | 0.96 | ~1500-fold |
| ABBV-075 | BRD4(1) | 0.63 | 63-fold |
Data from a study on 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one derivatives. nih.gov
Receptor Modulatory Actions
The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a ligand-gated ion channel expressed in the central nervous system and on various non-neuronal cells, including immune cells. nih.govnih.gov It is implicated in cognitive processes and the regulation of inflammation through the "cholinergic anti-inflammatory pathway". mdpi.com Agonism at this receptor is a therapeutic strategy for cognitive disorders like Alzheimer's disease and schizophrenia, as well as for inflammatory conditions. nih.govsemanticscholar.org
The α7 nAChR has unique pharmacological properties, including high calcium permeability and rapid desensitization. mdpi.com Recent evidence suggests that receptor desensitization, rather than channel opening, may be a key mechanism for its anti-inflammatory effects, leading to interest in "silent agonists" that promote this state. nih.gov While numerous selective α7 nAChR agonists have been developed from various chemotypes, specific examples based on the pyrrolo[1,2-a]pyrazine scaffold are not detailed in the available research. researchgate.net The development of brain-penetrant agonists remains a key goal for treating central nervous system disorders. nih.gov
Dopamine (B1211576) D1 Receptor (D1R) Modulation
Dopamine D1 receptors play a crucial role in mediating neuronal activity and functions associated with working memory, particularly in the prefrontal cortex (PFC). nih.gov Modulation of D1 receptors can enhance the firing of both pyramidal cells and specific interneurons, suggesting an enhancement of both excitatory and disinhibitory microcircuits in the PFC. nih.gov Activation of D1 receptors has been shown to increase the N-methyl-d-aspartate (NMDA) component of excitatory postsynaptic currents through a postsynaptic mechanism. nih.gov This modulation selectively enhances sustained synaptic inputs, which is believed to be a mechanism through which dopamine supports working memory tasks. nih.gov While the broader class of compounds that modulate dopamine receptors is vast, specific studies detailing the interaction of 1-Methyl-7-chloropyrrolo[1,2-a]pyrazine with the D1 receptor are not prominently available in the reviewed literature.
Serotonin (B10506) 5-HT7 Ligand Properties
The serotonin 5-HT7 receptor is a member of the G protein-coupled receptor family and has been a subject of intense research due to its presence in functionally significant regions of the brain. nih.gov Ligands for the 5-HT7 receptor are being investigated for their potential therapeutic applications in central nervous system disorders such as depression and anxiety. nih.gov Many known 5-HT7 ligands incorporate either a serotonin-like structure or an arylpiperazine moiety. nih.gov Research has explored the possibility of combining these two structural features within the same molecule to develop new potent 5-HT7 receptor ligands. nih.gov Although a wide array of compounds have been synthesized and evaluated for their 5-HT7 ligand properties, specific data on this compound's affinity and activity at this receptor are not detailed in the available sources.
5-HT3A Receptor Antagonism
The serotonin 5-HT3 receptor, a ligand-gated ion channel, is implicated in various physiological processes, including vomiting reflexes, pain perception, and cognitive functions. nih.gov Antagonists of the 5-HT3 receptor have shown potential therapeutic value in treating depression and anxiety. nih.gov By inhibiting the binding of serotonin to the postsynaptic 5-HT3 receptor, these antagonists can increase the availability of serotonin for other receptors, such as 5-HT1A and 5-HT2, leading to antidepressant-like effects. nih.gov While the therapeutic potential of 5-HT3 receptor antagonism is well-recognized, specific studies on the 5-HT3A receptor antagonistic properties of this compound were not identified in the reviewed literature.
Antimicrobial and Antifungal Efficacy
Antibacterial and Antiviral Potential
The pyrrolo[1,2-a]pyrazine core is found in naturally occurring antibiotics. For instance, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis MSI45, has demonstrated potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net
In the realm of antiviral research, various heterocyclic compounds containing pyrazine (B50134) rings have been investigated. For example, a series of pyrazine-triazole conjugates have shown significant potency against SARS-CoV-2. nih.gov Furthermore, imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as potent inhibitors of a broad spectrum of influenza A and B viruses, including oseltamivir-resistant strains. nih.gov One such derivative, A4, was found to act by inducing the clustering of the viral nucleoprotein and preventing its nuclear accumulation. nih.gov Another study highlighted an imidazo[1,2-a]pyrazine derivative that exhibited potent anti-coronaviral activity against human coronavirus 229E. mdpi.com
Table 1: Antiviral Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Virus | Assay | IC50 (µM) | Selectivity Index (SI) |
|---|
| 3b | Human Coronavirus 229E | CPE Inhibition | 56.96 | 7.14 |
Data sourced from a study on imidazo[1,2-a]pyrazines as potential antiviral agents. mdpi.com
Antifungal Activity and Efflux Pump Modulation (e.g., Candida albicans Transporters)
Resistance to antifungal drugs in species like Candida albicans is a significant clinical challenge, often mediated by the overexpression of efflux pumps such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. nih.govnih.gov These pumps actively extrude antifungal agents from the cell, reducing their intracellular concentration and efficacy. nih.gov Consequently, inhibiting these efflux pumps is a promising strategy to overcome antifungal resistance. nih.gov
A derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), identified from Bacillus cereus, has been reported as a potential effective antifungal agent against the soil-borne fungus Sclerotium bataticola. ekb.eg While the direct activity of this compound on Candida albicans and its efflux pumps is not specified in the literature, the antifungal potential of the broader pyrrolopyrazine family suggests this could be a fruitful area for future investigation.
Antitumor and Antiproliferative Investigations
The pyrrolo[1,2-a]pyrazine scaffold and its analogues have been a focus of anticancer research. A metabolite identified as pyrrole (B145914) (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), extracted from a marine Staphylococcus sp., demonstrated in vitro anticancer potential against human lung (A549) and cervical (HeLa) cancer cells. nih.gov This compound was shown to induce apoptosis, characterized by nuclear condensation and DNA fragmentation, and to arrest the cell cycle at the G1 phase. nih.gov
Furthermore, studies on pyrrolo[1,2-a]benzimidazole quinones have explored how substituents on the pyrrolo ring influence cytotoxicity and the ability to alkylate DNA and inhibit topoisomerase II. nih.gov For example, a 7-methyl substituent was found to result in significant nucleophilic trapping, leading to higher cytotoxicity compared to other analogues. nih.gov Imidazo[1,2-a]pyrazine derivatives have also been investigated for their antiproliferative effects, with some compounds showing dose-dependent inhibition of cell growth in the Dami cell line. nih.gov
Table 2: In Vitro Anticancer Activity of PPDHMP
| Cell Line | Cancer Type | IC50 (µg/ml) |
|---|---|---|
| A549 | Lung | 19.94 ± 1.23 |
| HeLa | Cervical | 16.73 ± 1.78 |
Data represents the concentration of PPDHMP required to inhibit the growth of 50% of cancer cells. nih.gov
Effects on Gastric Acid Scretion Mechanisms
No studies were found that investigate the effects of this compound on gastric acid secretion mechanisms. The current body of research on inhibitors of the gastric H+/K+-ATPase (proton pump) does not mention this particular chemical entity.
Investigations into Central Nervous System (CNS) Activity
There is a lack of research into the central nervous system activity of this compound. While other substituted pyrrolo[1,2-a]pyrazine derivatives have been explored for their potential as metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, no such data exists for this compound.
Mechanistic Elucidation of Biological Actions
Molecular Interactions with Biological Targets
Ligand-Target Binding Affinity Studies
There are no publicly available studies that have determined the ligand-target binding affinities of 1-Methyl-7-chloropyrrolo[1,2-a]pyrazine with any specific biological targets. While research on other pyrrolo[1,2-a]pyrazine (B1600676) derivatives has been conducted, this data cannot be directly extrapolated to the compound due to the significant influence of substituent groups on molecular interactions. In a study on different pyrrolo[1,2-a]pyrazine derivatives, those bearing a halogen at the o-position of an aromatic ring did not strongly inhibit the viability of human lymphoma U937 cells, suggesting that the nature and position of halogen substitution can be critical for biological activity. nih.gov
Computational Modeling and Molecular Docking Simulations
No computational modeling or molecular docking simulations specifically for this compound have been published. Such studies are crucial for predicting potential biological targets and understanding the binding modes of a compound. While docking studies have been performed for other molecules containing the pyrrolo[1,2-a]pyrazine core, the absence of these analyses for the 1-methyl-7-chloro derivative means its potential interactions with proteins and other biological macromolecules remain purely speculative.
Cellular Pathway Modulation
DNA Repair Pathway Interventions
There is no scientific literature available that investigates the effects of this compound on DNA repair pathways. The ability of a compound to interfere with or modulate these pathways is a significant area of cancer research, but no such role has been identified for this specific molecule.
Cell Proliferation and Apoptosis Regulation
Specific studies on the impact of this compound on cell proliferation and the regulation of apoptosis are not present in the current body of scientific literature. Research on other compounds with the pyrrolo[1,2-a]pyrazine scaffold has shown effects on these cellular processes. For instance, certain derivatives have been designed as potent antagonists of Inhibitor of Apoptosis (IAP) proteins. nih.gov However, without direct experimental evidence, it is not possible to attribute these activities to this compound.
Signal Transduction Pathway Analysis
Analyses of the effects of this compound on specific signal transduction pathways have not been reported. One study on a different pyrrolo[1,2-a]pyrazine derivative suggested a possible link to the FTase-p38 signaling axis in relation to its anticancer action. nih.gov This finding, however, is specific to the studied derivative and cannot be generalized to this compound without dedicated research.
Transport and Efflux Mechanism Characterization
Research specifically detailing the transport and efflux mechanisms of this compound is not extensively available in the current scientific literature. However, the transport and efflux of antimalarial drugs are critical factors in their efficacy and in the development of drug resistance. In the context of malaria, drug accumulation within the parasite's digestive vacuole is essential for activity. This process is often mediated by a combination of passive diffusion and active transport mechanisms.
Efflux pumps, particularly those belonging to the ATP-binding cassette (ABC) transporter superfamily, play a significant role in reducing the intracellular concentration of various drugs, leading to resistance. For instance, the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT) is a well-characterized transporter implicated in resistance to chloroquine. While direct evidence for this compound is lacking, it is plausible that its transport into and out of the parasite is governed by similar general principles of membrane transport and that its efficacy could be influenced by the expression and activity of parasitic efflux pumps.
Further investigation into the specific transporters that may interact with this compound is necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties.
Beta-Hematin Formation Inhibition Mechanisms
A key mechanism of action for many antimalarial compounds is the inhibition of hemozoin biocrystallization. During the intraerythrocytic stage of its life cycle, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by converting it into an insoluble crystalline polymer called hemozoin, which is biochemically identical to beta-hematin. Inhibition of this process leads to the accumulation of toxic free heme, which damages parasitic membranes and leads to cell death.
While direct studies on this compound are limited, research on related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives provides insight into a probable mechanism of action. bohrium.com These studies suggest that compounds with a pyrrolo[1,2-a]pyrazine core may interfere with beta-hematin formation. The proposed mechanism involves the binding of these compounds to ferriprotoporphyrin IX, which prevents the dimerization of heme molecules and subsequent polymerization into beta-hematin crystals. bohrium.com This action is analogous to the established mechanism of well-known antimalarials like chloroquine.
Molecular modeling studies of bispyrrolo[1,2-a]quinoxalines, which share a similar structural framework, support this hypothesis. bohrium.com These models indicate that the spatial conformation of these molecules allows for effective interaction with the heme molecule, thereby inhibiting the formation of beta-hematin. bohrium.com The introduction of certain substituents, such as a methoxy (B1213986) group, on the pyrrolo[1,2-a]quinoxaline nucleus has been shown to increase the inhibitory activity against beta-hematin formation. researchgate.net
The inhibitory activities of some pyrrolo[1,2-a]quinoxaline derivatives against beta-hematin formation have been quantified and are presented in the table below.
| Compound | Linker | Substituent | IC50 (µM) for β-Hematin Inhibition |
| Chloroquine | - | - | 25.5 ± 1.2 |
| Compound 2a | bis(3-aminopropyl)piperazine | H | 21.8 ± 1.1 |
| Compound 2c | bis(3-aminopropyl)piperazine | OCH3 | 19.5 ± 0.9 |
| Compound 4c | bis(3-aminopropyl)amine | OCH3 | 23.7 ± 1.3 |
This data is derived from studies on pyrrolo[1,2-a]quinoxaline derivatives and is presented to illustrate the potential mechanism of the broader class of compounds. Data specific to this compound is not available. researchgate.net
These findings suggest that this compound likely exerts its potential antimalarial effect through a similar mechanism of inhibiting beta-hematin formation, a critical pathway for parasite survival.
Structure Activity Relationship Sar and Structure Function Selectivity Relationship Sfsr Studies
Impact of Substituent Position and Nature on Biological Activity
The biological activity of pyrrolo[1,2-a]pyrazine (B1600676) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core and any appended chemical moieties. Research has demonstrated that even minor modifications can lead to significant changes in potency and selectivity. For instance, in a series of pyrrolo[1,2-a]pyrazine derivatives evaluated for anticancer properties, the substitution pattern on an attached aromatic ring was found to be critical. A compound featuring a 2,4-dimethoxyphenyl group exhibited more potent inhibition of human lymphoma U937 cell survival than a similar compound with a methoxy (B1213986) group at only the ortho-position. Conversely, compounds bearing a halogen at the ortho-position of the same aromatic ring were found to be inactive. This highlights the importance of the electronic and steric profile of the substituent and its specific location.
The orientation of substituents plays a crucial role. A derivative with a 2,5-dimethoxyphenyl moiety showed no effective inhibition, underscoring that the relative positioning of functional groups is a key determinant of biological function. Furthermore, studies on phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists revealed specific requirements for activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models indicated that electropositive groups on an aryl substituent enhance activity, while bulky groups are disfavored. These findings collectively illustrate that a complex interplay of steric, electronic, and hydrophobic factors, dictated by the precise placement and nature of substituents, governs the biological activity of the pyrrolo[1,2-a]pyrazine scaffold.
Influence of the Methyl Group at the 1-Position
While direct studies on 1-methyl-7-chloropyrrolo[1,2-a]pyrazine are limited, the impact of substitution at the C1-position can be inferred from related analogues. For example, studies on 1-(trifluoromethyl)-3,4-dihydro-pyrrolo[1,2-a]pyrazines provide insight into how substituents at this position can modulate the reactivity and properties of the entire molecule. The trifluoromethyl group (-CF3) is a bulky, strongly electron-withdrawing group, which significantly alters the electronic distribution of the heterocyclic system.
In contrast, the methyl group (-CH3) present in this compound has distinct properties. It is significantly smaller than a trifluoromethyl group and is weakly electron-donating. The presence of a methyl group at the C1 position can influence biological activity in several ways:
Steric Effects: It can provide a crucial steric element that enhances binding to a biological target by occupying a specific hydrophobic pocket.
Electronic Effects: As an electron-donating group, it can increase the electron density of the pyrrolo[1,2-a]pyrazine ring system, potentially modulating its interaction with target proteins.
Metabolic Stability: A methyl group can sometimes block a site of metabolic oxidation, thereby increasing the compound's metabolic stability and bioavailability.
Role of the Chlorine Atom at the 7-Position
The C7 position of the pyrrolo[1,2-a]pyrazine core is a critical site for modification to modulate biological activity. Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. While direct SAR studies on 7-chloro-pyrrolo[1,2-a]pyrazines are not extensively documented, research on the closely related pyrrolo[2,1-f]triazine scaffold provides valuable insights. In a series of C-nucleosides based on this scaffold, the introduction of various substituents at the C7 position was explored for its effect on cytotoxic activity against cancer cell lines.
The study revealed that the C7 position could accommodate a range of alkynyl and aryl groups, with some derivatives showing potent cytotoxic activity while others were inactive. This demonstrates that the C7 position is sensitive to substitution and directly influences biological outcomes. The introduction of a chlorine atom at this position in this compound is expected to confer specific properties:
Electronic Impact: Chlorine is an electronegative atom that acts as an electron-withdrawing group through induction, yet it can also donate electron density through resonance. This dual nature can significantly alter the charge distribution across the heterocyclic system, influencing its ability to form key interactions with biological targets.
Hydrophobicity: The presence of a chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets.
Binding Interactions: A chlorine atom can participate in specific halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding and selectivity.
As mentioned previously, the combination of methyl and chloro substituents has been identified as a feature of highly potent mGluR5 antagonists, suggesting that the chlorine at the C7 position likely plays a vital role in optimizing the pharmacological profile of such molecules.
Stereochemical Considerations and Their Pharmacological Implications
Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its ability to interact with chiral biological targets such as enzymes and receptors. For derivatives of the pyrrolo[1,2-a]pyrazine scaffold, stereochemical and conformational preferences have been shown to have a critical influence on in vivo pharmacological activity.
In the development of novel anticonvulsant agents based on this scaffold, it was observed that the specific stereoisomer and its preferred conformation were paramount for seizure protection in animal models. Chiral derivatives containing aromatic substituents at the C4 position were synthesized, and their efficacy was found to be dependent on their spatial configuration. This implies that the biological target for these compounds possesses a well-defined chiral binding pocket, and only the correctly shaped enantiomer can bind effectively to produce the desired pharmacological response. These findings underscore the necessity of controlling stereochemistry during the synthesis and development of pyrrolo[1,2-a]pyrazine-based therapeutic agents to ensure optimal efficacy and reduce potential off-target effects associated with inactive or undesired stereoisomers.
Rational Design of Pyrrolo[1,2-A]pyrazine Analogues for Enhanced Potency and Selectivity
The rational design of novel therapeutic agents is a cornerstone of modern medicinal chemistry, aiming to improve the efficacy, selectivity, and safety of lead compounds. For the pyrrolo[1,2-a]pyrazine scaffold, computational methods such as 3D-QSAR have been instrumental in guiding the design of more potent and selective analogues.
In the pursuit of novel mGluR5 antagonists, 3D-QSAR models were developed for a series of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives. The contour maps generated from these models provided a detailed three-dimensional picture of the structural requirements for high activity, highlighting regions where certain electronic or steric properties are favorable or unfavorable. Key findings from this analysis included:
Electropositive groups on aryl substituents are beneficial for activity.
Substituents capable of acting as hydrogen bond acceptors lead to high activity.
Bulky substituents are not well-tolerated by the mGluR5 receptor.
The presence of hydrophilic groups can improve biological activity.
These computational insights provide a clear roadmap for the rational design of new analogues. By strategically adding or modifying substituents to fit the optimal steric, electronic, and hydrophilic profile suggested by the QSAR model, chemists can synthesize new compounds with a higher probability of enhanced potency and selectivity. This approach minimizes the trial-and-error nature of traditional drug discovery and accelerates the development of promising new therapeutic agents based on the pyrrolo[1,2-a]pyrazine core.
Preclinical Pharmacological Evaluation and Prospective Therapeutic Applications
Preclinical Efficacy in Relevant Disease Models
There is currently no publicly available information detailing the preclinical efficacy of 1-Methyl-7-chloropyrrolo[1,2-a]pyrazine in any specific disease models. The broader class of pyrrolo[1,2-a]pyrazine (B1600676) derivatives has been noted for a range of biological activities, including antimicrobial and antitumor properties. researchgate.netresearchgate.net For instance, certain derivatives have demonstrated antibacterial and antifungal capabilities, while others have been explored for their potential as kinase inhibitors. researchgate.net However, these general findings cannot be directly extrapolated to the specific 1-methyl-7-chloro substituted compound. Without dedicated studies on this molecule, its performance in preclinical disease models remains unknown.
Lead Compound Identification and Optimization in Drug Discovery
The process of identifying and optimizing lead compounds is a critical phase in drug discovery. While pyrrolo[1,2-a]pyrazines, in general, are considered a valuable scaffold in medicinal chemistry, there is no available information to suggest that this compound has been identified as a lead compound or has undergone any subsequent optimization efforts. mdpi.com The literature describes the synthesis and evaluation of various substituted pyrrolo[1,2-a]pyrazines to explore their structure-activity relationships (SAR). nih.gov These studies aim to enhance potency, selectivity, and pharmacokinetic properties. However, the specific role and development of this compound within this context have not been documented in the reviewed sources.
Development of "this compound" as a Research Probe
The development of small molecules as research probes is essential for investigating biological pathways and validating therapeutic targets. Such probes require well-defined and potent activity against a specific biological target. There is no evidence in the available literature to indicate that this compound has been developed or utilized as a research probe. The synthesis of novel heterocyclic systems, including those based on the pyrrolo[1,2-a]pyrazine core, is an active area of research for creating new chemical tools. nih.gov However, the specific application of this compound for this purpose has not been reported.
Future Directions and Advanced Research Perspectives
Exploration of Novel Biological Targets for Pyrrolo[1,2-A]pyrazine (B1600676) Derivatives
The therapeutic potential of pyrrolo[1,2-a]pyrazine derivatives extends across a wide spectrum of diseases, and ongoing research continues to unveil new and exciting biological targets. The inherent versatility of this scaffold allows for a broad range of structural modifications, enabling the fine-tuning of activity against various cellular components.
Table 1: Investigated Biological Targets of Pyrrolo[1,2-a]pyrazine Derivatives
| Biological Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Kinases | JAK1, mTOR, c-Met, VEGFR-2, ALK, FGFR2/3 | Cancer, Inflammatory Disorders |
| G-protein coupled receptors | Metabotropic glutamate (B1630785) receptor 5 (mGluR5) | Neurological Disorders |
| Enzymes | N-Myristoyltransferase (NMT) | Cancer, Infectious Diseases |
| Protein Aggregates | Amyloid-β (Aβ) plaques | Alzheimer's Disease |
| Microbial Targets | Bacterial and fungal enzymes/proteins | Infectious Diseases |
Detailed research findings have demonstrated the potential of these derivatives in several key areas:
Oncology : Certain 3,4-dihydropyrrolo[1,2-a]pyrazine (B13105142) derivatives have exhibited potent anticancer activity against prostate (PC-3) and breast cancer (MCF-7) cells by inducing apoptosis through caspase-3 activation and PARP cleavage. researchgate.net The pyrrolo[1,2-a]pyrazine scaffold is a key component in numerous kinase inhibitors, targeting critical pathways in cancer cell proliferation and survival. nih.govnih.gov Recent discoveries have identified pyrrolopyrazine carboxamide derivatives as potent and selective inhibitors of FGFR2/3, which can overcome resistance to existing therapies.
Neurodegenerative Diseases : The ability of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids to ameliorate amyloid-β aggregates in the brains of transgenic mice models of Alzheimer's disease opens up new avenues for therapeutic intervention. researchgate.net Furthermore, phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives have been investigated as metabotropic glutamate receptor 5 (mGluR5) antagonists, suggesting their potential in treating neurological and psychiatric disorders. researchgate.net
Infectious Diseases : The pyrrolo[1,2-a]pyrazine core is associated with significant antimicrobial, antifungal, and antiviral activities. nih.gov This makes it a promising template for the development of new anti-infective agents to combat drug-resistant pathogens. Some derivatives have shown the ability to inhibit viral replication, highlighting their potential as broad-spectrum antiviral drugs. mdpi.com
The exploration of novel biological targets for this class of compounds is an active and fruitful area of research, with the potential to address a multitude of unmet medical needs.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches has become indispensable in modern drug discovery. For pyrrolo[1,2-a]pyrazine derivatives, this integration is crucial for accelerating the identification and optimization of lead compounds.
Table 2: Computational and Experimental Methodologies in Pyrrolo[1,2-a]pyrazine Research
| Methodology | Application |
|---|---|
| Computational | |
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Elucidating the relationship between the 3D structure of molecules and their biological activity to guide the design of more potent compounds. |
| Molecular Docking | Predicting the binding mode and affinity of pyrrolo[1,2-a]pyrazine derivatives to their biological targets. |
| In Silico ADMET Prediction | Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new derivatives to identify candidates with favorable pharmacokinetic profiles early in the discovery process. |
| Experimental | |
| Diversity-Oriented Synthesis | Creating large and diverse libraries of pyrrolo[1,2-a]pyrazine derivatives for high-throughput screening. |
| Multi-Component Reactions | Developing efficient and atom-economical synthetic routes to access novel pyrrolo[1,2-a]pyrazine scaffolds. |
| High-Throughput Screening (HTS) | Rapidly screening large compound libraries to identify initial hits with desired biological activity. |
In silico modeling, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has been successfully applied to understand the structure-activity relationships of phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists. researchgate.net These studies provide valuable insights into the structural features required for potent biological activity. Molecular docking simulations have been instrumental in visualizing the binding interactions of these derivatives with their target proteins, guiding the design of more effective inhibitors.
On the experimental front, innovative synthetic strategies, including palladium-catalyzed cross-coupling reactions and multi-component reactions, have enabled the efficient construction of diverse pyrrolo[1,2-a]pyrazine libraries. These libraries are then subjected to high-throughput screening to identify compounds with promising biological profiles. The subsequent iterative process of chemical synthesis and biological testing, guided by computational insights, facilitates the rapid optimization of lead candidates.
Strategies for Overcoming Biological Barriers in Preclinical Development
The transition of a promising compound from a laboratory discovery to a clinical candidate is fraught with challenges, many of which are related to overcoming biological barriers. For pyrrolo[1,2-a]pyrazine derivatives, key hurdles include achieving favorable pharmacokinetic properties and ensuring effective delivery to the target site.
Table 3: Strategies to Overcome Preclinical Barriers for Pyrrolo[1,2-a]pyrazine Derivatives
| Barrier | Strategy |
|---|---|
| Poor Bioavailability | - Medicinal Chemistry Approaches: Modifying the chemical structure to improve solubility and permeability. - Formulation Strategies: Development of advanced drug delivery systems such as nanoparticles, liposomes, or solid dispersions. |
| Metabolic Instability | - Identification of Metabolic Hotspots: Using in vitro metabolism studies to identify sites of metabolic degradation. - Structural Modification: Blocking metabolic hotspots through chemical modification to enhance metabolic stability. |
| Blood-Brain Barrier (BBB) Penetration | - Lipophilicity Optimization: Designing compounds with an optimal balance of lipophilicity and hydrophilicity to facilitate BBB transport. - Targeted Delivery: Utilizing carrier-mediated transport systems or designing prodrugs that can cross the BBB. |
Medicinal chemistry efforts are focused on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolo[1,2-a]pyrazine derivatives. Structure-activity relationship (SAR) studies are crucial for balancing potency with desirable pharmacokinetic characteristics such as good oral bioavailability and metabolic stability. For instance, researchers have successfully developed pyrrolopyrimidine-based EGFR inhibitors with improved metabolic stability and permeability by systematically modifying their chemical structure.
For central nervous system (CNS) applications, the blood-brain barrier (BBB) presents a formidable challenge. The design of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids that can cross the BBB and target amyloid plaques in the brain exemplifies a successful strategy to overcome this barrier. mdpi.com Future research will likely explore the use of advanced drug delivery systems, such as nanoparticles and liposomes, to enhance the delivery and efficacy of these compounds.
Interdisciplinary Research Opportunities in Pyrrolo[1,2-A]pyrazine Chemistry
The multifaceted nature of pyrrolo[1,2-a]pyrazine chemistry provides a fertile ground for interdisciplinary collaborations, which are essential for translating basic scientific discoveries into tangible therapeutic benefits.
Table 4: Interdisciplinary Collaborations in Pyrrolo[1,2-a]pyrazine Research
| Collaborating Discipline | Research Focus |
|---|---|
| Medicinal Chemistry & Chemical Biology | Design and synthesis of novel pyrrolo[1,2-a]pyrazine-based molecular probes to study biological processes and validate new drug targets. |
| Organic Synthesis & Materials Science | Exploration of the unique photophysical properties of pyrrolo[1,2-a]pyrazine derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. |
| Pharmacology & Computational Biology | Integration of in vitro and in vivo pharmacological data with computational models to understand the mechanisms of action and predict the clinical efficacy of new drug candidates. |
| Natural Product Chemistry & Synthetic Chemistry | Isolation and total synthesis of naturally occurring pyrrolo[1,2-a]pyrazine alkaloids to serve as starting points for the development of new therapeutic agents. |
The collaboration between medicinal chemists and chemical biologists can lead to the development of sophisticated molecular probes based on the pyrrolo[1,2-a]pyrazine scaffold. These probes can be invaluable tools for visualizing and understanding complex biological pathways, thereby aiding in the identification and validation of novel drug targets.
Furthermore, the intriguing photophysical properties of some pyrrolo[1,2-a]pyrazine derivatives, such as their fluorescence, open up opportunities for collaboration with materials scientists. This could lead to the development of novel organic electronic materials, including components for OLEDs and advanced bioimaging agents.
Q & A
Basic Research Questions
Q. What are common synthetic strategies for pyrrolo[1,2-a]pyrazine derivatives, and how do they apply to 1-methyl-7-chloro analogs?
- Methodological Answer : Pyrrolo[1,2-a]pyrazine cores are typically synthesized via cyclization reactions. For example, acid-catalyzed double cyclodehydration of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines yields hybrid structures (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazine) . Pd-catalyzed direct (hetero)arylation or electrophilic acetylation can further functionalize the core . For regioselective halogenation, bromine or chlorine substituents are introduced via electrophilic substitution, guided by calculated electron density maps .
Q. How are structural and purity characteristics validated for pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : Characterization relies on 1H/13C NMR for proton and carbon environments, HRMS (ESI-QTOF) for molecular weight confirmation, and X-ray crystallography for unambiguous structural assignment (e.g., CCDC 1919367 for 8c) . Melting points and spectral data (e.g., J coupling constants) are critical for verifying regiochemistry in unsymmetrical derivatives .
Q. What core applications motivate the study of pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : These scaffolds are explored as pharmacophores (e.g., anti-inflammatory, osteoclast inhibitors) and emissive materials due to deep blue fluorescence in aggregated states . Their nitrogen-fused heterocyclic structure mimics bioactive natural products, enabling diversity-oriented drug discovery .
Advanced Research Questions
Q. How can enantioselective synthesis of pyrrolo[1,2-a]pyrazine derivatives be achieved?
- Methodological Answer : Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts produces chiral tetrahydropyrrolopyrazines with up to 95% ee . Key to success is using Cs2CO3 to suppress racemization and enhance conversion . Chiral HPLC or polarimetry validates enantiomeric excess, while NOESY NMR confirms stereochemistry .
Q. What methodologies optimize photophysical properties in pyrrolo[1,2-a]pyrazine-based materials?
- Methodological Answer : Substituent engineering (e.g., electron-withdrawing groups like Cl or Br) tunes emission wavelengths. For example, 6-arylbenzoimidazo-pyrrolopyrazines exhibit blue fluorescence (λem = 420–450 nm) in solid states, characterized via UV-vis and fluorescence spectroscopy . Aggregation-induced emission (AIE) studies require solvent-dependent photoluminescence assays .
Q. How do researchers address contradictions in substituent effects on biological activity?
- Methodological Answer : SAR studies compare derivatives with varied substituents (e.g., 4-methoxy vs. 2,5-dimethoxy phenyl groups) using in vitro assays (e.g., osteoclast inhibition or α-adrenergic receptor binding ). Computational modeling (e.g., molecular docking) identifies steric/electronic interactions, while in vivo toxicity screens (e.g., liver/kidney function tests) validate safety .
Q. What strategies enable regioselective functionalization of the pyrrolo[1,2-a]pyrazine core?
- Methodological Answer : Electrophilic substitution favors position 3 or 5 based on electron density , while organolithium addition targets the bridgehead nitrogen. For example, LDA-mediated metalation followed by quenching with electrophiles (e.g., DMF) introduces formyl groups at position 7 . Regiochemical outcomes are confirmed via NOE experiments .
Q. How are in vitro biological activities evaluated for pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : Radioligand binding assays (e.g., [3H]clonidine displacement for α2-adrenergic receptors) quantify affinity . Cytotoxicity is assessed via high-content imaging screening (e.g., permeability, photostability in cellular systems) . For anti-inflammatory activity, LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages is measured .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
